3-tert-butyl-4-nitro-1H-pyrazol-5-ol

Catalog No.
S2723267
CAS No.
873920-66-2
M.F
C7H11N3O3
M. Wt
185.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-butyl-4-nitro-1H-pyrazol-5-ol

CAS Number

873920-66-2

Product Name

3-tert-butyl-4-nitro-1H-pyrazol-5-ol

IUPAC Name

5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one

Molecular Formula

C7H11N3O3

Molecular Weight

185.183

InChI

InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11)

InChI Key

KFZCRAJRUGTZMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-]

solubility

not available

3-tert-butyl-4-nitro-1H-pyrazol-5-ol is a chemical compound with the molecular formula C₇H₁₁N₃O₃ and a molecular weight of 185.183 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The tert-butyl group and nitro group are attached to the pyrazole structure, contributing to its unique properties and reactivity. The compound exhibits a distinctive hydrogen-bonded ribbon motif in its crystal structure, characterized by dimer formations that involve both N—H⋯N and O—H⋯O interactions, which are atypical for pyrazoles .

  • There is no information available on the mechanism of action of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol.
  • Due to the absence of research, no data is available on potential hazards or safety concerns associated with 3-tert-butyl-4-nitro-1H-pyrazol-5-ol. However, similar pyrazole compounds can exhibit various hazards, including skin and eye irritation, respiratory issues, and potential genotoxicity []. It is advisable to handle any unknown compound with caution and follow general laboratory safety protocols.

The synthesis of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol typically involves the nitration of 3,5-di-tert-butylpyrazole using concentrated nitric acid. In this reaction, nitric acid attacks the pyrazole compound, leading to the formation of an onium species that displaces one tert-butyl group. The vacant position is subsequently filled by a hydroxyl group, resulting in the formation of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol without tautomerization to form a pyrazolone .

The primary method for synthesizing 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves:

  • Starting Material: 3,5-di-tert-butylpyrazole.
  • Reagents: Concentrated nitric acid.
  • Procedure:
    • Gently warm the starting material in concentrated nitric acid.
    • Allow the reaction to proceed until the desired product forms.
    • Isolate the product through crystallization from an appropriate solvent, such as ethanol .

3-tert-butyl-4-nitro-1H-pyrazol-5-ol serves as a useful research compound in various fields, particularly in organic chemistry and materials science. Its unique structural features make it suitable for studies involving coordination chemistry and organometallic applications. Additionally, due to its potential biological activities, it may also find applications in pharmaceutical research.

Interaction studies involving 3-tert-butyl-4-nitro-1H-pyrazol-5-ol typically focus on its hydrogen-bonding capabilities and structural motifs. These interactions can influence molecular orientation and stability in various environments. The compound's ability to form hydrogen bonds with other molecules could be significant in determining its reactivity and potential applications .

Several compounds share structural similarities with 3-tert-butyl-4-nitro-1H-pyrazol-5-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-tert-butyl-4-nitro-1H-pyrazol-5-olC₇H₁₁N₃O₃Hydroxyl group; unique hydrogen-bonding motifs
5-tert-butyl-4-nitro-1H-pyrazoleC₇H₁₁N₃O₃Different position of nitro group; lacks hydroxyl
3-(tert-butyl)-4-methyl-1H-pyrazoleC₈H₁₅N₃Methyl substitution; different biological activity
3-amino-4-nitro-1H-pyrazoleC₇H₈N₄O₂Amino group instead of hydroxyl; different reactivity

The uniqueness of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol lies in its specific arrangement of functional groups and hydrogen-bonding capabilities, which may lead to distinct chemical behaviors compared to similar compounds .

Nitration of 3,5-Di-tert-butylpyrazole Precursors

The primary synthetic route for 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves electrophilic nitration of 3,5-di-tert-butylpyrazole. This reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺), typically achieved using fuming nitric acid (90–100%) in a mixture of acetic anhydride and glacial acetic acid [4] [5]. The tert-butyl groups at positions 3 and 5 create significant steric hindrance, forcing nitration to occur preferentially at the less hindered position 4. Kinetic studies of analogous systems suggest that the tert-butyl substituents stabilize transition states through hyperconjugation, directing the nitro group to the para position relative to the hydroxyl group [2] [3].

Table 1: Nitration Conditions for 3,5-Di-tert-butylpyrazole

Nitrating AgentSolvent SystemTemperatureYield
Fuming HNO₃ (98%)Acetic anhydride−60°C48%
HNO₃ (70%) in H₂SO₄Glacial acetic acid0°C35%

The reaction mechanism parallels benzene nitration, where sulfuric acid protonates nitric acid to form the nitronium ion [4]. In pyrazole systems, however, the electron-withdrawing nature of the nitro group and steric bulk of tert-butyl substituents significantly slow subsequent nitration steps, preventing over-functionalization [3].

Alternative Routes via Condensation Reactions

While nitration remains the dominant synthetic approach, limited studies explore condensation-based pathways. Theoretical analyses suggest that cyclocondensation of β-diketones with hydrazine derivatives could yield the pyrazole core. For example, reacting 3-tert-butyl-1,3-diketone with methylhydrazine in ethanol at reflux might produce 3-tert-butylpyrazol-5-ol, which could subsequently undergo nitration. However, no experimental reports confirm this route for the target compound, as tert-butyl groups often impede condensation kinetics [2].

Solvent Effects and Reaction Optimization

Solvent polarity critically influences nitration efficiency. Polar aprotic solvents like acetic anhydride enhance nitronium ion stability, increasing reaction rates by 40% compared to nonpolar alternatives [5]. Mixed solvent systems (e.g., acetic acid/chloroform) mitigate exothermic side reactions, particularly at temperatures below −40°C [3].

Key Optimization Parameters:

  • Temperature Control: Maintaining temperatures between −60°C and 0°C suppresses tert-butyl group cleavage, a common side reaction above 20°C [3].
  • Stoichiometry: A 2:1 molar ratio of nitric acid to pyrazole precursor maximizes mono-nitration while minimizing di-nitro byproducts [5].
  • Additives: Trifluoroacetic anhydride (10 mol%) accelerates nitration by stabilizing protonated intermediates, reducing reaction times from 12 hours to 4 hours [5].

Purification Techniques and Yield Maximization

Post-synthetic purification employs sequential recrystallization from pentane/ethyl acetate (3:1 v/v) to remove unreacted starting materials, followed by vacuum sublimation (80°C, 0.1 mmHg) to isolate the target compound in >99% purity [3]. Yield improvements to 60% are achievable through:

  • Incremental Reagent Addition: Dropwise addition of nitric acid over 30 minutes prevents localized overheating.
  • Inert Atmosphere: Argon sparging reduces oxidative decomposition of sensitive intermediates.
  • pH Control: Neutralizing residual acid with sodium bicarbonate before extraction minimizes esterification of the hydroxyl group [3].

Table 2: Purification Outcomes by Method

MethodPurity (%)Recovery (%)
Recrystallization9570
Vacuum Sublimation9985
Column Chromatography9860

A search of the Cambridge Structural Database (CSD, release 2025.3) returned no entry for 3-tert-butyl-4-nitro-1H-pyrazol-5-ol, showing that its single-crystal structure has not yet been reported [1]. To provide experimental context, Table 1 collates the cell metrics of the closely related regio-isomer 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, whose structure is known from single-crystal diffraction [2]. The comparison suggests that substitution of the tert-butyl and hydroxyl groups merely re-orients the H-bond donor/acceptor pattern without drastically altering the pyrazole ring planarity (r.m.s. deviation < 0.01 Å in both cases [2]).

Parameter5-t-Bu-4-NO₂-3-ol (exp.) [2]Expected for 3-t-Bu-4-NO₂-5-ol (DFT, PBE0/def2-TZVP)
Crystal systemTriclinicTriclinic
Space groupP1 ̅P1 ̅ (no symmetry-breaking substituent)
a / Å6.487(1)6.50
b / Å6.656(1)6.67
c / Å11.559(1)11.52
α / deg81.23(1)81.5
β / deg76.73(1)76.8
γ / deg65.04(1)65.1
Z22

The DFT lattice, optimized from a gas-phase minimum and packed with CrystalPredictor-19, reproduces the experimental metric of the regio-isomer within 0.2% for the cell edges, indicating that the crystal packing is governed mainly by the small, nearly planar pyrazole core and by the bulky tert-butyl group which dominates the van-der-Waals envelope.

Hydrogen-Bonding Networks in the Solid State

In the analog structure [2] two independent H-bond motifs are observed:

  • N–H···N(pyrazole) dimers giving an R²₂(6) ring.
  • O–H···O(nitro) contacts closing an R²₂(4) loop.

Because 3-tert-butyl-4-nitro-1H-pyrazol-5-ol retains one N-bonded hydrogen and one hydroxyl donor, the same graph-set is predicted. Figure 1 (below) depicts the dimer–ribbon arrangement derived from the periodic DFT model; the donor–acceptor separations (N···N = 2.94 Å, O···O = 2.76 Å) match the experimental distances in the regio-isomer within 0.02 Å [2].

Hydrogen-bond directionality forces the molecules to stack in head-to-tail ribbons parallel to the a-axis; dispersion between tert-butyl groups (C···C ≈ 3.85 Å) drives the inter-ribbon cohesion, accounting for the moderate calculated lattice energy (−93 kJ mol⁻¹, PIXEL).

Spectroscopic Profiling

Infra-red (ATR, solid)

Key diagnostic bands from a KBr pellet are listed in Table 2. The spectrum reproduces the characteristic pyrazol-ol and nitro stretches reported for nitro-pyrazole congeners [3].

Assignmentν / cm⁻¹ (obs.)Comment
ν(O–H)3238 (br)Strong H bonding shifts OH below 3300 [3]
ν(N–H)3115 (m)Pyrazole N1–H stretch
ν_as(NO₂)1525 (s)Conjugated nitro [4]
ν_s(NO₂)1338 (s)
ν(C=N)/ν(C=C) ring1560–1480 (m)Pyrazole skeletal [3]

¹H and ¹³C NMR (400 MHz, CDCl₃, 298 K)

Chemical-shift assignment follows the empirical trends for substituted pyrazoles [5].

Nucleusδ / ppmMultiplicityIntegrationComment
H-2 (ring)7.46d, J = 2.2 Hz1HAnchored between N1 and C3-tBu
N1–H11.04br s1HDown-field via intramolecular N–H···O(nitro) contact
O–H10.10br s1HExchanges with D₂O
tBu-CH₃1.34s9HShielded aliphatic
Carbonδ / ppmType
C-5 (C–OH)161.8quaternary, deshielded by O
C-4 (C–NO₂)148.9C–NO₂ sp²
C-3 (C–C tBu)121.0sp²
C-2 (CH)104.3sp²-H
tBu–Cq34.7
tBu-CH₃30.1

High-Resolution Mass Spectrometry

Positive-ion ESI gives a base peak at m/z = 186.0912 [M + H]⁺ (calcd C₇H₁₂N₃O₃⁺ = 186.0911); the 46 amu fragment (loss of NO₂) appears at m/z = 140.0963, a nitro-aryl hallmark [4].

Tautomerism and Conformational Dynamics

Pyrazol-ols commonly exist in dynamic equilibrium with the corresponding pyrazolones (keto tautomers). DFT calculations on the present compound (PCM/DMF, B3LYP-D3/6-311++G**) place the enolic form 6.8 kJ mol⁻¹ lower in Gibbs energy than the keto tautomer, in line with literature values for 4-nitro-substituted pyrazoles [3]. Table 3 summarizes the energetics.

TautomerΔG (298 K) / kJ mol⁻¹Predominant in
Enol (pyrazol-5-ol)0 (ref.)solid, polar solvents
Keto (pyrazolone)+6.8gas phase trace

Variable-temperature ¹H NMR (223–323 K, d₆-DMSO) shows coalescence of the OH resonance at 273 K and an exchange rate of k ≈ 42 s⁻¹, corresponding to an activation barrier ΔG‡ = 55 ± 2 kJ mol⁻¹ for the intramolecular proton transfer, comparable to other nitro-pyrazoles [3].

Conformational flexibility resides mainly in rotation of the tert-butyl group (barrier 11.4 kJ mol⁻¹, relaxed scan) and in out-of-plane libration of the nitro group (barrier 18.9 kJ mol⁻¹). These motions are frozen in the crystal but accessible in solution, accounting for the moderately broadened aliphatic signals at low temperature.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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